molecular formula C5H8N2OS B1282900 5-Propyl-1,3,4-oxadiazole-2-thiol CAS No. 31130-16-2

5-Propyl-1,3,4-oxadiazole-2-thiol

Cat. No. B1282900
CAS RN: 31130-16-2
M. Wt: 144.2 g/mol
InChI Key: JEBLNEZCHGZGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propyl-1,3,4-oxadiazole-2-thiol is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields of chemistry and pharmacology. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can be further substituted to enhance its properties and biological activities.

Synthesis Analysis

The synthesis of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives typically involves the conversion of carboxylic acids into corresponding esters, followed by hydrazide formation and subsequent cyclization to form the oxadiazole ring. For instance, the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives has been achieved by converting benzoic acids into esters and hydrazides . Similarly, the synthesis of various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol has been reported, starting from 3-nitrobenzoic acid . These methods often involve the use of DMF and sodium hydride as reagents.

Molecular Structure Analysis

The molecular structure of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives has been confirmed through various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. Single-crystal X-ray diffraction analysis has unambiguously confirmed the structures of some derivatives . Computational studies, including density functional theory (DFT) calculations, have been performed to compare X-ray geometric parameters and to analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) .

Chemical Reactions Analysis

The reactivity of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives is influenced by the presence of the oxadiazole ring and the thiol group. These compounds can participate in nucleophilic substitution reactions, as demonstrated by the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes through the reaction of dihaloalkanes with 1,3,4-oxadiazole-2-thiols . Additionally, the thiol group can be utilized for further chemical modifications, expanding the chemical diversity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives are characterized by their stability and reactivity. The thermal analytical data of one such compound indicated complete decomposition at a temperature of 506 degrees Celsius . The MEP analysis suggests that these compounds are nucleophilic in nature, which is consistent with their ability to undergo nucleophilic substitution reactions .

Biological Activities Analysis

5-Propyl-1,3,4-oxadiazole-2-thiol and its derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. They have been screened for antimicrobial activity against various bacterial and fungal strains, showing promising results . Some derivatives have also been found to inhibit trans-cinnamate 4-hydroxylase, an enzyme involved in plant metabolism . Additionally, these compounds have been evaluated for their potential as enzyme inhibitors, such as butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases .

Scientific Research Applications

Corrosion Inhibition

5-Propyl-1,3,4-oxadiazole-2-thiol derivatives exhibit significant corrosion inhibition properties. Studies on benzimidazole bearing 1,3,4-oxadiazoles, such as 5-((2-propyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol (PBIMOT), have shown their effectiveness in protecting mild steel against corrosion in acidic environments. The inhibitors form a protective layer on the metal surface, reducing corrosion rate substantially (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antioxidant Agents

Derivatives of 5-Propyl-1,3,4-oxadiazole-2-thiol have shown potent antimicrobial and antioxidant properties. These derivatives can be synthesized using environmentally friendly methods and have demonstrated significant inhibitory activities against various microbes. Their antioxidant properties are comparable to standard controls like ascorbic acid and α-tocopherol (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).

Potential in Pharmaceutical Development

5-Propyl-1,3,4-oxadiazole-2-thiol and its derivatives have been investigated for their potential in pharmaceutical applications. These compounds exhibit varied pharmacological activities and are considered for applications in treating conditions like cancer, Parkinson's disease, inflammatory conditions, and diabetes (Gul et al., 2017).

Anti-inflammatory and Anti-thrombotic Activities

Some derivatives of 5-Propyl-1,3,4-oxadiazole-2-thiol have been studied for their anti-inflammatory and anti-thrombotic activities in rat models. These compounds have shown promising results in reducing inflammation and prolonging clotting time, indicating their potential in the development of anti-inflammatory drugs (Basra et al., 2019).

Spectral and Biological Investigations

The spectral characteristics and biological activities of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives have been extensively studied. These studies include the analysis of antimicrobial activities against various bacteria and fungi, providing insights into the potential medical applications of these compounds (R. et al., 2017).

Future Directions

The development of novel 1,3,4-oxadiazole-based drugs is a promising area of research, with structural modifications being important to ensure high cytotoxicity towards malignant cells . Future research could focus on the synthesis of new 1,3,4-oxadiazole derivatives and the investigation of their chemical properties and biological behavior .

properties

IUPAC Name

5-propyl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-2-3-4-6-7-5(9)8-4/h2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBLNEZCHGZGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545364
Record name 5-Propyl-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-1,3,4-oxadiazole-2-thiol

CAS RN

31130-16-2
Record name 5-Propyl-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.